molecular formula C10H13NO2S B12804411 N-Ethyl-2-(methylsulfinyl)benzamide CAS No. 79054-63-0

N-Ethyl-2-(methylsulfinyl)benzamide

Cat. No.: B12804411
CAS No.: 79054-63-0
M. Wt: 211.28 g/mol
InChI Key: PWBWOJDNAURSGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-2-(methylsulfinyl)benzamide is a chemical compound belonging to the benzamide class Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-(methylsulfinyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and low reaction times .

Industrial Production Methods

Industrial production of benzamide derivatives, including this compound, often employs high-temperature reactions between carboxylic acids and amines. this method may not be suitable for all functionalized molecules due to the high temperatures involved .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(methylsulfinyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding sulfide derivatives.

    Substitution: The benzamide core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

Scientific Research Applications

N-Ethyl-2-(methylsulfinyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of materials with specific chemical properties

Mechanism of Action

The mechanism of action of N-Ethyl-2-(methylsulfinyl)benzamide involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various enzymes and receptors. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-(methylsulfinyl)benzamide
  • N-Ethyl-2-(methylthio)benzamide
  • N-Ethyl-2-(methylsulfonyl)benzamide

Uniqueness

N-Ethyl-2-(methylsulfinyl)benzamide is unique due to the presence of both an ethyl group and a methylsulfinyl group, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

Properties

CAS No.

79054-63-0

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

N-ethyl-2-methylsulfinylbenzamide

InChI

InChI=1S/C10H13NO2S/c1-3-11-10(12)8-6-4-5-7-9(8)14(2)13/h4-7H,3H2,1-2H3,(H,11,12)

InChI Key

PWBWOJDNAURSGN-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC=CC=C1S(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.